Welcome to the BenchChem Online Store!
molecular formula C8H18O4SSi B8476584 3-(Acetylthio)-1-propyltrimethoxysilane CAS No. 64456-54-8

3-(Acetylthio)-1-propyltrimethoxysilane

Cat. No. B8476584
M. Wt: 238.38 g/mol
InChI Key: MOPINAXCCFNGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06608125B2

Procedure details

816 grams of 3-mercapto-1-propyltrimethoxysilane, 871 grams of 25 weight percent methanolic solution of sodium methoxide, and 1,724 grams of toluene were charged to a 5-liter flask under an atmosphere of nitrogen. The stirred mixture developed a pinkish color. Methanol was removed from the flask by distilling off a methanol-toluene azeotrope, during which time the contents of the flask turned colorless. The appearance of a strong density current in the distillate which coincided with an increased in distillation head temperature from 63° C. to 108° C. signaled the point at which methanol removal from the flask was complete. With continued stirring, the contents of the flask were allowed to cool and were placed in an ice-water bath. 361 grams of propionyl chloride was added to the flask dropwise and/or in small portions with continued stirring in an ice-water bath until the reaction was complete. Aliquots of the stirred mixture were taken periodically and placed onto pH paper. An alkaline reading indicated the completion of the reaction. The final mixture was a white suspension of NaCl in a toluene solution of the product. This mixture was filtered and the solvent was removed from the filtrate to yield a light brown product. Gas chromatography indicated 5 percent 3-mercapto-1-propyltrimethoxysilane, 25 percent of 3-(methylthio)-1-propyltrimethoxysilane, and 70 percent of 3-(acetylthio)-1-propyltrimethoxysilane (product). Flash distillation from one to two grams of powdered sodium methoxide yielded a colorless product. The sodium methoxide was added to ensure that any remaining acidity was neutralized. Further optional fractional distillation yielded a product in excess of 98 percent purity by GC.
Quantity
816 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S[CH2:2]CC[Si](OC)(OC)OC.C[O-].[Na+].[Na+].[Cl-].CSCCC[Si](OC)(OC)OC.[C:29]([S:32][CH2:33][CH2:34][CH2:35][Si:36]([O:41][CH3:42])([O:39][CH3:40])[O:37][CH3:38])(=[O:31])[CH3:30]>C1(C)C=CC=CC=1>[C:29]([S:32][CH2:33][CH2:34][CH2:35][Si:36]([O:37][CH3:38])([O:39][CH3:40])[O:41][CH3:42])(=[O:31])[CH2:30][CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
816 g
Type
reactant
Smiles
SCCC[Si](OC)(OC)OC
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCC[Si](OC)(OC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSCCC[Si](OC)(OC)OC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)SCCC[Si](OC)(OC)OC
Step Seven
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
With continued stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol was removed from the flask
DISTILLATION
Type
DISTILLATION
Details
by distilling off a methanol-toluene azeotrope
TEMPERATURE
Type
TEMPERATURE
Details
an increased in distillation head temperature from 63° C. to 108° C.
CUSTOM
Type
CUSTOM
Details
at which methanol removal from the flask
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
were placed in an ice-water bath
ADDITION
Type
ADDITION
Details
361 grams of propionyl chloride was added to the flask dropwise
STIRRING
Type
STIRRING
Details
in small portions with continued stirring in an ice-water bath until the reaction
CUSTOM
Type
CUSTOM
Details
the completion of the reaction
FILTRATION
Type
FILTRATION
Details
This mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate
CUSTOM
Type
CUSTOM
Details
to yield a light brown product
DISTILLATION
Type
DISTILLATION
Details
Flash distillation from one to two grams of powdered sodium methoxide
CUSTOM
Type
CUSTOM
Details
yielded a colorless product
DISTILLATION
Type
DISTILLATION
Details
Further optional fractional distillation
CUSTOM
Type
CUSTOM
Details
yielded a product in excess of 98 percent purity by GC

Outcomes

Product
Name
Type
Smiles
C(CC)(=O)SCCC[Si](OC)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.